molecular formula C5H8O4 B13802006 2-Deoxy-L-threo-pentonic acid gamma-lactone CAS No. 78185-09-8

2-Deoxy-L-threo-pentonic acid gamma-lactone

Cat. No.: B13802006
CAS No.: 78185-09-8
M. Wt: 132.11 g/mol
InChI Key: YIXDEYPPAGPYDP-IMJSIDKUSA-N
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Description

2-Deoxy-L-threo-pentonic acid gamma-lactone is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol . . This compound is a lactone, which is a cyclic ester, and it is derived from pentonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-L-threo-pentonic acid gamma-lactone can be achieved through various synthetic routes. One common method involves the oxidation of 2-deoxy-D-ribose using specific oxidizing agents . The reaction conditions typically include controlled temperature and pH to ensure the formation of the gamma-lactone ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using efficient catalysts and continuous flow reactors to maximize yield and purity . The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-L-threo-pentonic acid gamma-lactone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-Deoxy-L-threo-pentonic acid gamma-lactone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Deoxy-L-threo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present . The lactone ring plays a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-L-threo-pentonic acid gamma-lactone is unique due to its specific stereochemistry and the presence of the gamma-lactone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

78185-09-8

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4-/m0/s1

InChI Key

YIXDEYPPAGPYDP-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@@H](OC1=O)CO)O

Canonical SMILES

C1C(C(OC1=O)CO)O

Origin of Product

United States

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